N-(4-chlorobenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a chlorophenyl group
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzylamine with 7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the chlorophenyl group can be coupled with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s sulfonyl group is also believed to interact with specific proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-1,2-phenylenediamine: This compound shares the chlorophenyl group but differs in its overall structure and lacks the benzoxazine ring.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound contains a sulfonyl group similar to the target compound but has different substituents and lacks the benzoxazine ring.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities due to the presence of aromatic rings and nitrogen atoms.
Properties
Molecular Formula |
C24H23ClN2O4S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16-3-10-20(11-4-16)32(29,30)27-15-23(31-22-13-17(2)5-12-21(22)27)24(28)26-14-18-6-8-19(25)9-7-18/h3-13,23H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
PPDZBOFUBYABIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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